molecular formula C6H4ClNO3 B13453466 2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide CAS No. 35895-54-6

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide

Cat. No.: B13453466
CAS No.: 35895-54-6
M. Wt: 173.55 g/mol
InChI Key: WQTQZGQMYJKOGW-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide typically involves the chlorination of 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other pyridinecarboxylic acids may not be suitable .

Properties

IUPAC Name

4-chloro-1-oxidopyridin-1-ium-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-2-8(11)5(3-4)6(9)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTQZGQMYJKOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1Cl)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567863
Record name 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35895-54-6
Record name 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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